molecular formula C24H14 B1619226 Dibenzo[b,k]fluoranthene CAS No. 205-97-0

Dibenzo[b,k]fluoranthene

Cat. No.: B1619226
CAS No.: 205-97-0
M. Wt: 302.4 g/mol
InChI Key: JKKWIMTZWPKTTI-UHFFFAOYSA-N
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Description

Dibenzo[b,k]fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14 It is a member of the fluoranthene family, characterized by its complex structure consisting of multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,k]fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. The reaction conditions often require high temperatures and the presence of a suitable solvent to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,k]fluoranthene undergoes various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones or other oxygenated derivatives.

    Reduction: Formation of partially hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Introduction to Dibenzo[b,k]fluoranthene

This compound (DBF) is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential environmental and health impacts. As a member of the fluoranthene family, it has garnered attention due to its mutagenic and carcinogenic properties, as well as its applications in various scientific research domains. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its fused aromatic rings, which contribute to its stability and reactivity. Its chemical formula is C₁₈H₁₂, and it is commonly represented in structural formulas as follows:

C18H12\text{C}_{18}\text{H}_{12}

The compound is classified under the category of PAHs, which are organic compounds composed of multiple aromatic rings. Due to their hydrophobic nature, PAHs like DBF tend to accumulate in the environment, particularly in sediments and biological tissues.

Environmental Monitoring

This compound is frequently analyzed in environmental studies to assess pollution levels, particularly in soil and water samples. Its presence can indicate contamination from fossil fuel combustion and industrial processes. Research has shown that DBF levels are significantly higher in surface water compared to borehole samples, highlighting its persistence in aquatic environments .

Toxicology and Carcinogenicity Studies

DBF has been extensively studied for its toxicological effects, particularly its mutagenicity and carcinogenic potential. Recent studies have demonstrated dose-dependent mutagenic effects in animal models, revealing that exposure to DBF can lead to genetic mutations in somatic tissues .

Case Study: Mouse Model Assessment

  • A study conducted on MutaMouse males showed dose-related increases in mutation frequency across various tissues following DBF exposure. The results indicated that high doses resulted in significant mutations in bone marrow and liver tissues .

Developmental Toxicity Research

Research has indicated that DBF can affect developmental processes in aquatic organisms. In zebrafish models, exposure to this compound resulted in malformations linked to aryl hydrocarbon receptor (AHR) activation, underscoring its potential impact on embryonic development .

Biological Research Applications

DBF's biological effects have made it a subject of interest in pharmacological studies. Its ability to interact with cellular pathways provides insights into mechanisms of toxicity and potential therapeutic targets for mitigating PAH-induced damage.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound for developing methods to quantify PAHs in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for detecting DBF alongside other PAHs .

Data Table: Summary of Key Findings on this compound

Application AreaKey FindingsReference
Environmental MonitoringHigher concentrations found in surface water vs boreholes
Toxicology StudiesDose-dependent mutagenicity observed in mouse models
Developmental ToxicityMalformations in zebrafish linked to AHR activation
Analytical ChemistryUtilized as a reference for quantifying PAHs

Mechanism of Action

The mechanism of action of Dibenzo[b,k]fluoranthene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its structure and function. It may also interact with cellular proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • Benzo[k]fluoranthene
  • Benzo[b]fluoranthene
  • Benzo[j]fluoranthene

Comparison: Dibenzo[b,k]fluoranthene is unique due to its specific arrangement of aromatic rings, which imparts distinct chemical and physical properties. Compared to other fluoranthenes, it may exhibit different reactivity and interaction profiles with biological molecules. Its unique structure also makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons in various scientific contexts.

Biological Activity

Dibenzo[b,k]fluoranthene (DB[k]F) is a polycyclic aromatic hydrocarbon (PAH) recognized for its complex biological activities and potential health implications. This article delves into the biological activity of DB[k]F, focusing on its mechanisms of action, toxicological effects, and relevance in environmental health.

DB[k]F is characterized by its fused aromatic rings, which contribute to its chemical stability and hydrophobicity. The compound's structure is as follows:

C18H12\text{C}_{18}\text{H}_{12}

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₁₈H₁₂
Molecular Weight228.28 g/mol
CAS Number205-99-2
Log P (Octanol-Water)5.21

DB[k]F exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Research indicates that exposure to DB[k]F leads to significant alterations in gene expression related to developmental processes and cellular signaling pathways.

  • AHR Activation : DB[k]F activates AHR, which regulates genes involved in xenobiotic metabolism, cell proliferation, and differentiation. This activation is linked to the upregulation of genes associated with mesoderm development and tissue patterning, particularly in zebrafish models .
  • Oxidative Stress : Studies have shown that DB[k]F induces oxidative stress in various organisms, leading to genotoxic damage. For instance, it was observed that exposure to DB[k]F resulted in increased levels of reactive oxygen species (ROS), contributing to cellular damage and mutation .
  • Tumor Promotion : DB[k]F has been implicated in tumor-promoting activities through mechanisms involving oxidative stress and AHR-mediated signaling pathways. It has been shown to promote tumor development in laboratory settings, highlighting its potential carcinogenic properties .

Case Studies

  • Zebrafish Model : A study utilizing zebrafish embryos demonstrated that exposure to DB[k]F led to abnormal fin development, termed "X-fin" phenotype. This effect was AHR-dependent and involved misregulation of developmental pathways crucial for limb induction .
  • Genotoxicity in Snails : Research on snails exposed to DB[k]F revealed significant oxidative stress and subsequent genotoxic damage, marking the first report of such effects in this model organism .
  • Human Health Implications : Epidemiological studies have linked PAH exposure, including DB[k]F, to increased risks of various cancers, particularly lung cancer due to DNA adduct formation from metabolic activation .

Table 2: Summary of Biological Effects of this compound

Biological EffectMechanismModel Organism
Developmental ToxicityAHR ActivationZebrafish
Oxidative StressROS ProductionSnails
Tumor PromotionAHR-Mediated SignalingCell Lines
Carcinogenic PotentialDNA Adduct FormationHuman Studies

Properties

IUPAC Name

hexacyclo[11.10.1.03,8.09,24.014,23.016,21]tetracosa-1,3,5,7,9(24),10,12,14,16,18,20,22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-7-16-13-22-21(12-15(16)6-1)20-11-5-10-19-18-9-4-3-8-17(18)14-23(22)24(19)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWIMTZWPKTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=C4C3=CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075441
Record name Dibenzo[b,k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-97-0, 60382-88-9
Record name Dibenzo[b,k]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,k)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060382889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[b,k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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